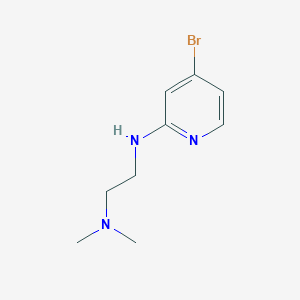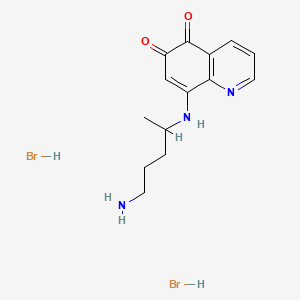
N-FMoc-13-O-Ethylamphotericin B
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-FMoc-13-O-Ethylamphotericin B is a derivative of Amphotericin B, a well-known antifungal compoundAmphotericin B itself is a polypeptide antibiotic active against gram-positive bacteria and various fungal species.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-FMoc-13-O-Ethylamphotericin B involves the introduction of the FMoc group and the ethyl group to the parent compound, Amphotericin B. The FMoc group is typically introduced using FMoc-protected amino acids or peptides, which are then coupled to the target molecule under specific conditions. The ethyl group can be introduced through an alkylation reaction using ethyl halides in the presence of a base .
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using automated peptide synthesizers and reactors to ensure high yield and purity. The process would include purification steps such as chromatography to isolate the desired product from by-products and unreacted starting materials.
Analyse Des Réactions Chimiques
Types of Reactions
N-FMoc-13-O-Ethylamphotericin B can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: Substitution reactions can replace specific atoms or groups within the molecule with different ones.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Reagents like alkyl halides and nucleophiles are used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds .
Applications De Recherche Scientifique
N-FMoc-13-O-Ethylamphotericin B has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex molecules and materials.
Biology: The compound is studied for its interactions with biological membranes and its potential as a drug delivery agent.
Medicine: Its antifungal properties make it a candidate for developing new antifungal therapies.
Industry: It is used in the production of hydrogels and other materials with biomedical applications
Mécanisme D'action
The mechanism of action of N-FMoc-13-O-Ethylamphotericin B is similar to that of Amphotericin B. It binds to ergosterol, a component of fungal cell membranes, forming pores that cause rapid leakage of monovalent ions (K⁺, Na⁺, H⁺, and Cl⁻) and subsequent fungal cell death. This binding disrupts the integrity of the fungal cell membrane, leading to cell lysis and death .
Comparaison Avec Des Composés Similaires
Similar Compounds
13-O-Methylamphotericin B: An analogue with a methyl group instead of an ethyl group at the 13th position.
Amphotericin B: The parent compound without the FMoc and ethyl modifications.
N-FMoc-13-O-Methylamphotericin B: Similar to N-FMoc-13-O-Ethylamphotericin B but with a methyl group at the 13th position
Uniqueness
This compound is unique due to its specific modifications, which enhance its solubility, stability, and potential for targeted delivery. The FMoc group provides additional hydrophobic interactions, while the ethyl group at the 13th position can influence the compound’s binding affinity and specificity .
Propriétés
Formule moléculaire |
C64H87NO19 |
|---|---|
Poids moléculaire |
1174.4 g/mol |
Nom IUPAC |
(1R,3S,5R,6R,9R,11R,15S,16R,17R,18S,19E,21E,23E,25E,27E,29E,31E,33R,35S,36R,37S)-1-ethoxy-33-[(2R,3S,4S,5S,6R)-4-(9H-fluoren-9-ylmethoxycarbonylamino)-3,5-dihydroxy-6-methyloxan-2-yl]oxy-3,5,6,9,11,17,37-heptahydroxy-15,16,18-trimethyl-13-oxo-14,39-dioxabicyclo[33.3.1]nonatriaconta-19,21,23,25,27,29,31-heptaene-36-carboxylic acid |
InChI |
InChI=1S/C64H87NO19/c1-6-80-64-35-44(68)32-52(70)51(69)30-29-42(66)31-43(67)33-55(72)81-40(4)39(3)58(73)38(2)23-17-15-13-11-9-7-8-10-12-14-16-18-24-45(34-54(84-64)56(61(76)77)53(71)36-64)83-62-60(75)57(59(74)41(5)82-62)65-63(78)79-37-50-48-27-21-19-25-46(48)47-26-20-22-28-49(47)50/h7-28,38-45,50-54,56-60,62,66-71,73-75H,6,29-37H2,1-5H3,(H,65,78)(H,76,77)/b8-7+,11-9+,12-10+,15-13+,16-14+,23-17+,24-18+/t38-,39-,40-,41+,42+,43+,44-,45-,51+,52+,53-,54-,56+,57-,58+,59+,60-,62-,64+/m0/s1 |
Clé InChI |
QFMZAYLNZWSJSF-VTESSEKTSA-N |
SMILES isomérique |
CCO[C@]12C[C@H](C[C@H]([C@@H](CC[C@H](C[C@H](CC(=O)O[C@H]([C@@H]([C@@H]([C@H](/C=C/C=C/C=C/C=C/C=C/C=C/C=C/[C@@H](C[C@H](O1)[C@@H]([C@H](C2)O)C(=O)O)O[C@H]3[C@H]([C@H]([C@@H]([C@H](O3)C)O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46)O)C)O)C)C)O)O)O)O)O |
SMILES canonique |
CCOC12CC(CC(C(CCC(CC(CC(=O)OC(C(C(C(C=CC=CC=CC=CC=CC=CC=CC(CC(O1)C(C(C2)O)C(=O)O)OC3C(C(C(C(O3)C)O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46)O)C)O)C)C)O)O)O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![sodium;(2S,3S,4S,5R,6R)-6-[[(2S,3S,5R)-3-azido-5-[2,4-dioxo-5-(trideuteriomethyl)pyrimidin-1-yl]oxolan-2-yl]methoxy]-3,4,5-trihydroxyoxane-2-carboxylate](/img/structure/B13858978.png)
![(E)-4-[tert-butyl(diphenyl)silyl]oxy-7-trimethylsilylhept-2-en-6-ynal](/img/structure/B13858980.png)
![(3aR,4R,5R,6aS)-Hexahydro-5-hydroxy-4-(3-oxo-1-decenyl)-2H-cyclopenta[b]furan-2-one 5-(4-Phenylbenzoate)-d15](/img/structure/B13858992.png)




